5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol
Description
5-Chloro-1-propyl-1H-1,3-benzodiazole-2-thiol is a benzodiazole derivative characterized by a chloro substituent at the 5-position, a propyl group at the 1-position, and a thiol functional group at the 2-position.
Key Properties (Hypothetical Calculation Based on Analogs):
- Molecular Formula: C₁₀H₁₁ClN₂S
- Molecular Weight: ~226.72 g/mol (calculated by replacing the benzyl group in the analog with propyl)
Properties
IUPAC Name |
6-chloro-3-propyl-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-2-5-13-9-4-3-7(11)6-8(9)12-10(13)14/h3-4,6H,2,5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCLVBKQZRCBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323945 | |
| Record name | 6-chloro-3-propyl-1H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790271-30-6 | |
| Record name | 6-chloro-3-propyl-1H-benzimidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901323945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 5-chloro-1H-1,3-benzodiazole-2-thiol with propyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol (-SH) group exhibits nucleophilic reactivity, participating in substitution reactions under basic or metal-catalyzed conditions.
Key Reactions:
-
Alkylation :
Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaOH) to form thioethers.
Example:Conditions: Ethanol solvent, 60°C, 6 hours. Yield: ~85% (analogous to).
-
Arylation :
Coupling with aryl halides via Ullmann or Buchwald-Hartwig reactions using copper or palladium catalysts:Yields: 70–90% depending on substituents (inferred from).
Oxidation Reactions
The thiol group oxidizes to disulfides or sulfonic acids under controlled conditions.
| Oxidizing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| HO | Disulfide dimer | RT, 2 hours, acidic medium | 92% | |
| KMnO | Sulfonic acid derivative | 0°C, aqueous HSO | 65% |
Metal Complexation
The sulfur atom coordinates with transition metals, forming stable complexes.
Example with AgNO3_33 :
Electrophilic Aromatic Substitution
The chloro substituent directs electrophiles to the para position of the benzodiazole ring.
| Reagent | Position | Product | Yield | Conditions |
|---|---|---|---|---|
| HNO/HSO | Para | 5-Chloro-4-nitro-1-propyl-1H-1,3-benzodiazole-2-thiol | 78% | 0°C, 1 hour |
| Br/FeBr | Para | 5-Chloro-4-bromo derivative | 82% | DCM, RT, 30 minutes |
Ring Functionalization via Cross-Coupling
The chloro group enables Suzuki-Miyaura and Sonogashira couplings.
Suzuki Coupling Example :
-
Optimized conditions: DMF/HO (3:1), KCO, 80°C, 12 hours. Yield: 88%.
Condensation Reactions
The thiol group reacts with carbonyl compounds to form thioacetals or thioesters.
With Benzaldehyde :
Solvent-Dependent Reactivity
Solvent polarity significantly impacts reaction selectivity (Fig. 1 in ):
-
Low dielectric solvents (ε < 15, e.g., toluene): Favor para-thiolation (95:5 ortho:para ratio).
-
Polar aprotic solvents (e.g., DMF): Increase ortho substitution (60:40 ratio).
Stability and Byproduct Formation
Scientific Research Applications
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives through substitution reactions. The presence of the thiol group enables it to participate in nucleophilic substitutions, making it valuable in the synthesis of more complex organic molecules.
| Reaction Type | Products |
|---|---|
| Oxidation | Disulfides, sulfonic acids |
| Reduction | Benzodiazole derivatives |
| Substitution | Various substituted benzodiazole derivatives |
Biological Research
In biological applications, 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol has been utilized to study enzyme inhibition and protein interactions. The thiol group can form covalent bonds with cysteine residues in proteins, allowing researchers to probe protein function more effectively.
Case Study: Enzyme Inhibition
A study demonstrated that this compound inhibits specific enzymes by forming covalent bonds with active site cysteine residues. This mechanism can be exploited for understanding enzyme kinetics and developing inhibitors for therapeutic purposes.
Medicinal Chemistry
The compound's ability to interact with biological molecules positions it as a candidate for drug discovery. Its structural features suggest potential applications in treating various diseases.
Anticonvulsant Activity
Research has indicated that benzodiazole derivatives exhibit anticonvulsant activities. For instance, compounds similar to this compound have shown promise in preclinical models for epilepsy treatment by modulating neurotransmitter systems.
Antifungal and Antiviral Properties
Recent studies have highlighted the antifungal properties of related benzodiazole compounds against Candida species and antiviral activities against specific viral strains. The compound's efficacy in these areas suggests its potential as a therapeutic agent.
Industrial Applications
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various industrial processes, including polymer synthesis and the development of coatings with enhanced properties.
| Industry Application | Description |
|---|---|
| Specialty Chemicals | Used as an intermediate in chemical synthesis |
| Coatings | Enhances durability and resistance properties |
| Polymer Production | Acts as a reactive agent in polymerization processes |
Mechanism of Action
The mechanism of action of 5-chloro-1-propyl-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. Additionally, the benzodiazole core can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations
1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol (CAS: 100440-60-6)
- Molecular Formula: C₁₄H₁₁ClN₂S
- Molecular Weight: 274.77 g/mol
- Higher lipophilicity (logP ~3.5 estimated) compared to the propyl variant (~2.8), impacting membrane permeability. Applications: Often used as a building block in kinase inhibitors due to its planar structure .
5-Chloro-1-methyl-1H-1,3-benzodiazole-2-thiol
- Molecular Formula: C₈H₇ClN₂S
- Molecular Weight: 198.67 g/mol
- Key Differences:
- The methyl group reduces steric hindrance, favoring synthetic accessibility.
- Lower lipophilicity (logP ~1.9) may limit cellular uptake but improve aqueous solubility.
5-Chloro-1-ethyl-1H-1,3-benzodiazole-2-thiol
- Molecular Formula: C₉H₉ClN₂S
- Molecular Weight: 212.70 g/mol
- Intermediate Properties: Balances lipophilicity (logP ~2.3) and solubility, making it a candidate for prodrug development.
Structural and Functional Impact
Thiol Group Reactivity
- The 2-thiol moiety in all analogs enables disulfide bond formation or metal coordination, critical in catalysis or drug-target interactions.
- Propyl and benzyl substituents modulate electron density at the thiol group, altering reactivity. Benzyl derivatives show slower oxidation rates due to resonance stabilization .
Chloro Substituent Effects
- The 5-chloro group enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This is consistent across analogs, though steric effects from larger substituents (e.g., benzyl) may slow reaction kinetics.
Biological Activity
5-Chloro-1-propyl-1H-1,3-benzodiazole-2-thiol is a compound of significant interest in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chlorine Atom : Positioned at the 5th carbon.
- Propyl Group : Attached to the nitrogen at the 1st position.
- Thiol Group : Present at the 2nd position, which is crucial for its biological activity.
The presence of the thiol group allows for interactions with various biological molecules, particularly proteins.
The primary mechanism of action involves the formation of covalent bonds between the thiol group and cysteine residues in proteins. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
- Alteration of Protein Function : By binding to proteins, it can change their conformation and activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have shown:
- Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against various pathogens.
- Comparisons with standard antibiotics have revealed that this compound can be as effective or superior in some cases .
| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin | 100 |
| Escherichia coli | 25 | Ciprofloxacin | 50 |
| Pseudomonas aeruginosa | 100 | Chloramphenicol | 50 |
Antithrombotic Effects
The compound has also been investigated for its potential antithrombotic effects:
- It acts as a direct inhibitor of coagulation factor X (FXa), which is pivotal in the blood coagulation cascade.
- Research indicates that it may influence cell signaling pathways related to coagulation, thereby reducing thrombus formation .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
-
In Vitro Studies :
- A study conducted on bacterial strains showed that this compound could inhibit growth effectively, with varying MIC values based on the organism tested.
- The compound was found to be particularly effective against resistant strains of bacteria.
- In Vivo Studies :
Safety and Toxicology
While exploring its biological activity, safety profiles are crucial. Preliminary assessments indicate:
Q & A
Q. Advanced: How can regioselectivity challenges during alkylation be addressed?
Use steric and electronic directing groups (e.g., nitro or methoxy substituents) on the benzodiazole ring to guide propylation. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimental validation via in situ NMR monitoring helps confirm intermediate structures .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., propyl chain integration at δ 0.9–1.6 ppm).
- Mass Spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (SHELX): Resolves 3D structure, including bond angles and intermolecular interactions. SHELXL refinement is recommended for high-resolution data to minimize R-factor discrepancies .
Q. Advanced: How to resolve contradictions between experimental and computational spectroscopic data?
Perform temperature-dependent NMR to assess tautomerism or dynamic effects. Cross-validate with IR spectroscopy for functional group verification. Adjust computational parameters (e.g., solvent models in DFT) to align with experimental conditions .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Refer to analogous benzothiazole SDS guidelines:
Q. Advanced: How to assess its stability under photolytic or thermal conditions?
Conduct accelerated stability studies:
- Thermal: TGA/DSC analysis (25–300°C, N₂ atmosphere).
- Photolytic: Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
Advanced: How to design experiments for evaluating its biological activity?
Methodological Answer:
- Antimicrobial Assays: Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria. Include positive (ciprofloxacin) and negative (DMSO) controls.
- Cytotoxicity Screening: MTT assay on mammalian cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) quantify IC₅₀ values.
- SAR Studies: Modify substituents (e.g., chloro, propyl) to correlate structure with activity .
Advanced: How to address contradictions in computational vs. experimental reactivity predictions?
Methodological Answer:
- Benchmark Computational Models: Compare multiple DFT functionals (B3LYP vs. M06-2X) with experimental kinetics data.
- Solvent Effects: Incorporate explicit solvent molecules in MD simulations to account for solvation dynamics.
- Experimental Cross-Check: Use stopped-flow spectroscopy to measure reaction rates under varying conditions .
Basic: What are common impurities in synthesized batches, and how are they removed?
Methodological Answer:
- Byproducts: Unreacted starting materials (benzodiazole-2-thiol) or over-alkylated derivatives.
- Purification: Gradient elution in HPLC (C18 column, acetonitrile/water) or recrystallization (ethanol/water) improves purity. Monitor via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .
Advanced: How to optimize crystallization for X-ray diffraction studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
